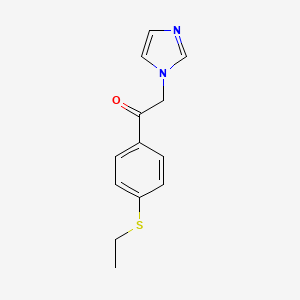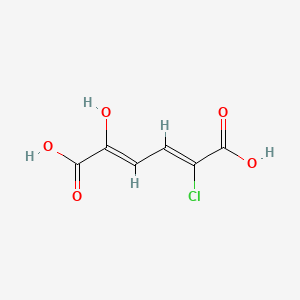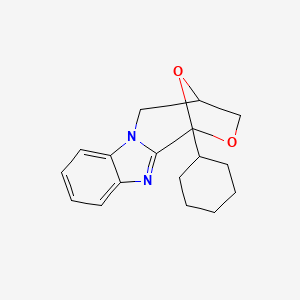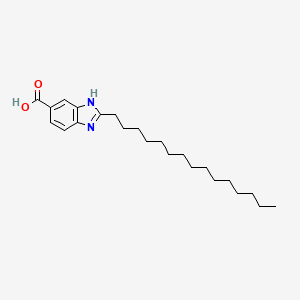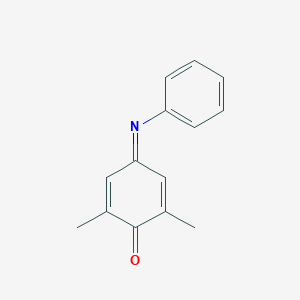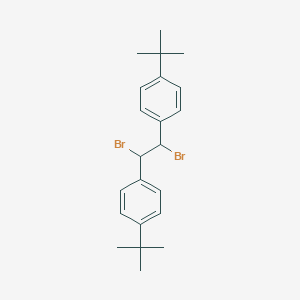
1,1'-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) is an organobromine compound characterized by the presence of two bromine atoms attached to an ethane backbone, which is further connected to two 4-tert-butylbenzene groups
Méthodes De Préparation
The synthesis of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) typically involves the bromination of ethylene followed by a coupling reaction with 4-tert-butylbenzene. The reaction conditions often include the use of bromine as a brominating agent and a suitable solvent to facilitate the reaction . Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis .
Analyse Des Réactions Chimiques
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding dibromo derivatives or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Applications De Recherche Scientifique
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their structure and function . The pathways involved may include the activation of specific enzymes or inhibition of certain biochemical processes.
Comparaison Avec Des Composés Similaires
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) can be compared with other similar compounds such as:
1,2-Dibromoethane: A simpler compound with only two bromine atoms attached to an ethane backbone.
1,1’-(1,2-Diphenyl-1,2-ethenediyl)bis(4-bromomethylbenzene): A structurally similar compound with phenyl groups instead of tert-butylbenzene.
The uniqueness of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
79135-57-2 |
|---|---|
Formule moléculaire |
C22H28Br2 |
Poids moléculaire |
452.3 g/mol |
Nom IUPAC |
1-tert-butyl-4-[1,2-dibromo-2-(4-tert-butylphenyl)ethyl]benzene |
InChI |
InChI=1S/C22H28Br2/c1-21(2,3)17-11-7-15(8-12-17)19(23)20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14,19-20H,1-6H3 |
Clé InChI |
JICRGRPKHILLJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C(C)(C)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


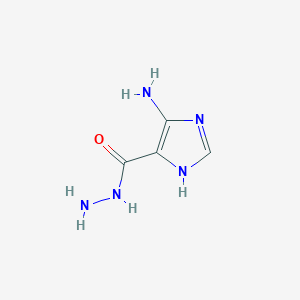
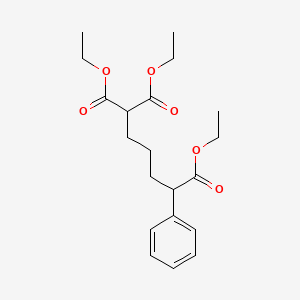
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)




